molecular formula C12H13NO B1282376 2-Amino-2-(naphthalen-1-yl)ethanol CAS No. 86217-42-7

2-Amino-2-(naphthalen-1-yl)ethanol

Cat. No. B1282376
CAS RN: 86217-42-7
M. Wt: 187.24 g/mol
InChI Key: GIJHQOMBLOZMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related naphthalene-based compounds has been explored in several studies. For instance, a concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol was achieved in seven steps with an overall yield of 44% . Another study reported the synthesis of (S)-(+)-2-(2-naphthyl)-2-(N-methyl)aminoethanol from 2-vinylnaphthalene, using a six-step procedure that resulted in a total yield of 39.7% with enantiomeric excess values reaching up to 97–99% . These studies provide insights into the methods and efficiency of synthesizing naphthalene-based chiral alcohols.

Molecular Structure Analysis

The molecular structure of complexes involving naphthalene-based alcohols has been studied using various spectroscopic techniques and theoretical calculations. For example, jet-cooled complexes of 2-naphthyl-1-ethanol with amino alcohols were investigated, revealing the presence of different isomers and the role of chirality in the formation of intermolecular hydrogen bonds . These studies highlight the intricate details of molecular interactions and the influence of chirality on the structure and stability of complexes.

Chemical Reactions Analysis

The chemical behavior of naphthalene-based alcohols in the presence of other compounds has been examined. Spectroscopic and thermodynamic investigations on the complexation of naphthalene-appended amino-beta-cyclodextrins with various alcohols demonstrated significant fluorescent signal changes, indicating the formation of complexes . This suggests that naphthalene-based alcohols can participate in specific chemical reactions that lead to detectable changes in their physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene-based alcohols have been measured and analyzed in different solvents. A study on the densities and viscosities of naphthalen-1-ol, naphthalen-2-ol, and 1-aminonaphthalene in alcohols provided data that could be correlated with equations to understand solute-solvent interactions . These findings are crucial for predicting the behavior of such compounds in various environments and for their potential applications in different fields.

Scientific Research Applications

Enantioseparation and Chiral Analysis

The compound has been studied for its enantiomeric resolution using chromatographic methods. For instance, Karakurt et al. (2012) explored the enantioseparation of derivatives of 2-Amino-2-(naphthalen-1-yl)ethanol, demonstrating the influence of structural features on enantiomeric separation in chromatography (Karakurt, Saraç, & Dalkara, 2012).

Fluorescence Derivatisation in Biological Assays

The compound and its derivatives have applications in fluorescent derivatization. Frade et al. (2007) investigated its use in coupling with amino acids, leading to fluorescent derivatives valuable in biological assays (Frade, Barros, Moura, & Gonçalves, 2007).

Crystal Structure and Molecular Electronic Properties Analysis

Research by Subashini et al. (2020) focused on the crystal structure, Hirshfeld surface analysis, and electronic properties of compounds related to 2-Amino-2-(naphthalen-1-yl)ethanol, revealing insights into intermolecular interactions and molecular electronic properties (Subashini, Arunagiri, & Saranya, 2020).

Fluorescent Sensing and Biological Applications

Banerjee et al. (2012) developed a selective fluorescent sensor for Al3+ ions using a derivative of 2-Amino-2-(naphthalen-1-yl)ethanol, demonstrating its potential in biological and chemical sensing (Banerjee et al., 2012).

Antimicrobial Studies

Al-amery (2016) conducted a study on the antibacterial properties of metal ion complexes with derivatives of 2-Amino-2-(naphthalen-1-yl)ethanol, highlighting its potential in antimicrobial applications (Al-amery, 2016).

Safety And Hazards

The safety information for 2-Amino-2-(naphthalen-1-yl)ethanol indicates that it is associated with some hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-amino-2-naphthalen-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c13-12(8-14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJHQOMBLOZMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60522415
Record name 2-Amino-2-(naphthalen-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60522415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(naphthalen-1-yl)ethanol

CAS RN

86217-42-7
Record name 2-Amino-2-(naphthalen-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60522415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(naphthalen-1-yl)ethanol
Reactant of Route 2
2-Amino-2-(naphthalen-1-yl)ethanol
Reactant of Route 3
2-Amino-2-(naphthalen-1-yl)ethanol
Reactant of Route 4
2-Amino-2-(naphthalen-1-yl)ethanol
Reactant of Route 5
2-Amino-2-(naphthalen-1-yl)ethanol
Reactant of Route 6
2-Amino-2-(naphthalen-1-yl)ethanol

Citations

For This Compound
2
Citations
J Chen, X Lu, W Lou, Y Ye, H Jiang… - The Journal of Organic …, 2012 - ACS Publications
A protocol for Pd(II)-catalyzed asymmetric arylation of N-aryl imino esters has been developed. The method affords a practical and direct access to chiral arylglycine derivatives in good …
Number of citations: 82 pubs.acs.org
X Pan, L Jia, X Liu, H Ma, W Yang, JB Schwarz - Tetrahedron: Asymmetry, 2011 - Elsevier
A general asymmetric synthesis of phenylglycinols - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search RegisterSign in View PDF Download full …
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.